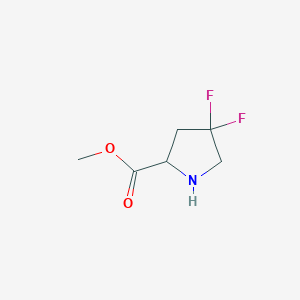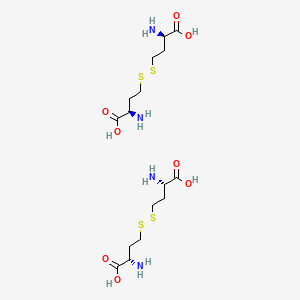
H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “H-D-Hcy(1)-OHH-D-Hcy(1)-OHH-Hcy(2)-OHH-Hcy(2)-OH” is a complex molecule that features multiple homocysteine residues Homocysteine is an amino acid that plays a crucial role in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” involves the sequential addition of homocysteine residues to a central scaffold. The process typically starts with the protection of functional groups to prevent unwanted side reactions. The protected intermediates are then subjected to coupling reactions under controlled conditions to form the desired compound. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of protection, coupling, and deprotection required for the synthesis of complex molecules like “this compound”. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” can undergo various chemical reactions, including:
Oxidation: The thiol groups in homocysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Carbodiimides like DCC and NHS are used for amide bond formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiol groups results in the formation of disulfide bonds, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
The compound “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” has several scientific research applications:
Chemistry: It can be used as a model compound to study peptide synthesis and the behavior of homocysteine residues in various chemical environments.
Biology: The compound can be used to investigate the role of homocysteine in cellular processes and its impact on protein structure and function.
Medicine: Research into the compound’s effects on homocysteine metabolism may provide insights into conditions like cardiovascular diseases and neurodegenerative disorders.
Industry: The compound can be used in the development of diagnostic assays and therapeutic agents targeting homocysteine-related pathways.
Mechanism of Action
The mechanism by which “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” exerts its effects involves interactions with various molecular targets. Homocysteine residues can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This can impact various cellular pathways, including those involved in redox regulation and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Homocysteine: A single amino acid that can form disulfide bonds and participate in various metabolic processes.
Cysteine: Another sulfur-containing amino acid that can form disulfide bonds and is involved in protein structure and function.
Glutathione: A tripeptide containing cysteine that plays a crucial role in cellular redox regulation.
Uniqueness
The uniqueness of “H-D-Hcy(1)-OH.H-D-Hcy(1)-OH.H-Hcy(2)-OH.H-Hcy(2)-OH” lies in its multiple homocysteine residues, which can form complex disulfide bond networks. This makes it a valuable tool for studying the behavior of homocysteine in various chemical and biological contexts.
Properties
Molecular Formula |
C16H32N4O8S4 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid;(2S)-2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid |
InChI |
InChI=1S/2C8H16N2O4S2/c2*9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h2*5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t2*5-,6-/m10/s1 |
InChI Key |
AMNYSPHYDAIDFB-JLCFLTIHSA-N |
Isomeric SMILES |
C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N.C(CSSCC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CSSCCC(C(=O)O)N)C(C(=O)O)N.C(CSSCCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
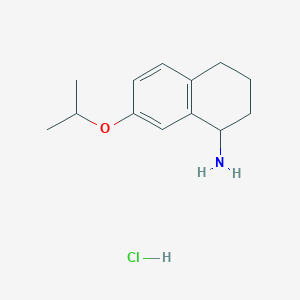
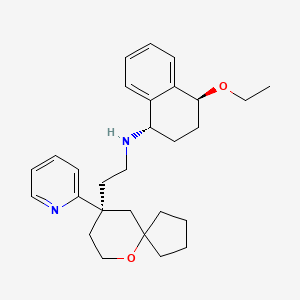

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

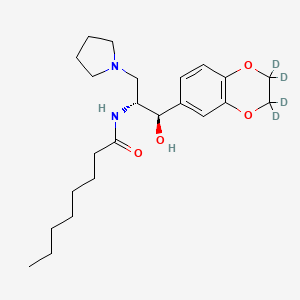

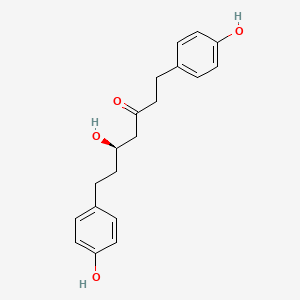
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
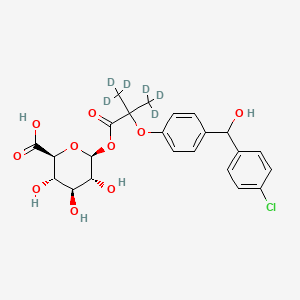
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
